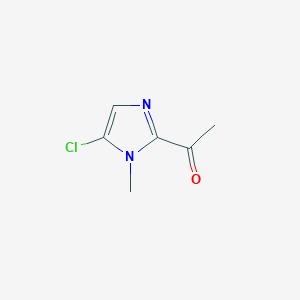

1-(5-Chloro-1-methyl-1H-imidazol-2-yl)ethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(5-Chloro-1-methyl-1H-imidazol-2-yl)ethan-1-one , also known by its systematic name 2,2,2-trichloro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one , is a heterocyclic compound. It belongs to the imidazole family, characterized by a five-membered ring containing three carbon atoms and two nitrogen atoms. Imidazole exhibits both acidic and basic properties due to the presence of two nitrogen atoms with different reactivity. This compound plays a crucial role in various natural products, including histidine, purine, and DNA-based structures .

Synthesis Analysis

Several synthetic routes exist for preparing 1-(5-Chloro-1-methyl-1H-imidazol-2-yl)ethan-1-one. Researchers have explored diverse methods, including condensation reactions, cyclizations, and functional group transformations. These synthetic pathways enable the production of this compound for further investigation and potential applications .

Molecular Structure Analysis

The molecular formula of 1-(5-Chloro-1-methyl-1H-imidazol-2-yl)ethan-1-one is C5H7Cl3N2O . It consists of a trichloroethyl group attached to an imidazole ring. The chlorine atoms contribute to its reactivity and stability. The molecular weight is approximately 227.48 g/mol. The compound exists as a white or colorless solid, highly soluble in water and polar solvents .

Chemical Reactions Analysis

1-(5-Chloro-1-methyl-1H-imidazol-2-yl)ethan-1-one can participate in various chemical reactions, such as nucleophilic substitutions, acylations, and ring-opening reactions. Its reactivity depends on the electrophilic nature of the trichloroethyl group and the imidazole ring. Researchers have explored its derivatives for potential drug development, antimicrobial activity, and other applications .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Therapeutic Potential

Imidazole, the core structure of this compound, is known for its broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Synthesis of Functional Molecules

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

Antioxidant Potential

Some derivatives of imidazole have shown good scavenging potential, making them useful in antioxidant research .

Fluorescent Dye Intermediate

This compound can be used as an intermediate in the synthesis of fluorescent dyes, mainly used in biological labeling and bioimaging research .

Enzyme Substrate

It can also be used as an enzyme substrate to detect the activity of certain fluorescent molecules .

Wirkmechanismus

Target of Action

It’s known that imidazole derivatives, to which this compound belongs, have a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and other proteins, depending on their specific structures .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, often by binding to active sites or other key regions, thereby modulating the target’s function .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . For instance, some imidazole derivatives have been found to have anti-inflammatory, antitumor, antidiabetic, and antiviral activities, among others .

Pharmacokinetics

It’s known that imidazole derivatives are generally highly soluble in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

The effects of imidazole derivatives can vary widely, depending on their specific targets and modes of action .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other substances can influence the action of imidazole derivatives .

Safety and Hazards

1-(5-Chloro-1-methyl-1H-imidazol-2-yl)ethan-1-one should be handled with care due to its chlorinated nature. It may pose risks associated with chlorinated compounds, such as skin and eye irritation. Proper protective measures, including gloves and eye protection, are recommended during handling and synthesis .

Eigenschaften

IUPAC Name |

1-(5-chloro-1-methylimidazol-2-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-4(10)6-8-3-5(7)9(6)2/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKGZIARIDUTIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(N1C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Chloro-1-methyl-1H-imidazol-2-yl)ethan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-[(4-Methylphenyl)methyl]triazol-4-yl]methanamine;hydrochloride](/img/structure/B2844617.png)

![1-(1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2844618.png)

![N-[4-(dimethylsulfamoyl)phenyl]-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2844626.png)

![4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}benzenecarboxamide](/img/structure/B2844634.png)

![Methyl 3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2844635.png)

![N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[methyl-(phenylmethyl)sulfamoyl]benzamide](/img/structure/B2844637.png)

![6-methoxy-3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B2844638.png)

![N-(4-methoxyphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2844639.png)